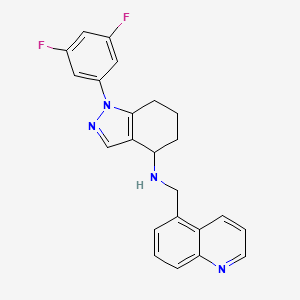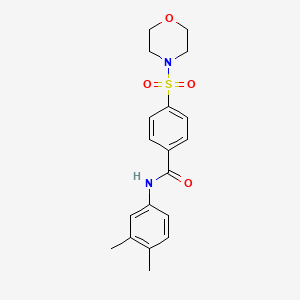
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound characterized by the presence of an indole core substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The indole core is then subjected to a substitution reaction with 3,4-dimethoxyphenyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound is utilized in the development of corrosion inhibitors and as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share the 3,4-dimethoxyphenyl group but differ in the core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar substitution pattern but a different core structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-15(13)20)18(21)19-12-7-8-16(22-2)17(11-12)23-3/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKSLYZZSWGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)
![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![6-chloro-2-(5-ethylthiophen-2-yl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B6031094.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
![Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride](/img/structure/B6031155.png)
![N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B6031165.png)
![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
